3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Overview
Description
“3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C10H20F2N2 . It is not intended for human or veterinary use and is typically used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 206.28 g/mol . The InChI code for this compound is 1S/C8H16F2N2.2ClH/c1-6(11)8(9,10)7-3-2-4-12-5-7;;/h6-7,12H,2-5,11H2,1H3;2*1H .Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Synthetic Methods and Pharmacological Properties : Derivatives of piperidin-1-yl)propan- and butan-1-ol, including trihexyphenidyl, biperiden, and raloxifene, highlight the broad chemical utility and diverse pharmacological activities of piperidine-based compounds (R. Vardanyan, 2018).
- Chemical Activation and Reaction Products : Studies on piperidine's reactivity with formaldehyde reveal its potential in forming lysine-specific Maillard reaction products, demonstrating the chemical versatility and potential biological relevance of piperidine derivatives in food chemistry (P. Nikolov & V. Yaylayan, 2010).
Pharmacological Characterization
- Antagonist Selectivity for κ-Opioid Receptors : The pharmacological characterization of piperidine-based κ-opioid receptor antagonists indicates significant potential for treating depression and addiction disorders, showcasing the therapeutic relevance of structurally related compounds (S. Grimwood et al., 2011).
Drug Development and Biological Evaluation
- GPR119 Agonists : The design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists for potential diabetes treatment highlight the role of piperidine derivatives in developing new therapeutic agents (Osamu Kubo et al., 2021).
Synthesis Techniques
- Novel Synthesis Methods : Innovative synthesis methods for piperidine derivatives, such as 3-(pyrrolidin-1-yl)piperidine, illustrate the advancements in synthetic organic chemistry, enabling the production of complex molecules for further scientific research (R. Smaliy et al., 2011).
Biochemical Analysis
Biochemical Properties
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities . These interactions are primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been found to exhibit cytotoxic activity against various cell lines, including human liver, breast, and colon cells . The compound’s ability to modulate these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes and target beta-secretase enzymes . These interactions result in significant biochemical and cellular changes, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Piperidine derivatives have been shown to have a dose-dependent impact on biological systems, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, fluorinated piperidine derivatives have been studied for their impact on enzyme activity and metabolic pathways . These interactions are crucial for understanding the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies on similar piperidine derivatives have shown that fluorination can significantly influence the compound’s pharmacokinetic properties .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
3-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2/c1-10(11,12)9-4-2-6-14(8-9)7-3-5-13/h9H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJJQFXEORTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.